molecular formula C27H54O B1363152 2-Heptacosanone

2-Heptacosanone

Cat. No.: B1363152
M. Wt: 394.7 g/mol
InChI Key: MJEFMWGOVVCQIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Heptacosanone (C₂₇H₅₄O) is a long-chain methyl ketone identified in the skin secretions of the nose-horned viper (Vipera ammodytes) . Structurally, it consists of a 27-carbon chain with a ketone group at the second position. Unlike shorter-chain ketones (e.g., 2-heptanone), this compound’s extended hydrocarbon tail reduces volatility, making it suitable for persistent environmental signaling in reptiles .

Properties

Molecular Formula

C27H54O

Molecular Weight

394.7 g/mol

IUPAC Name

heptacosan-2-one

InChI

InChI=1S/C27H54O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(2)28/h3-26H2,1-2H3

InChI Key

MJEFMWGOVVCQIK-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)C

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs within Vipera ammodytes

The skin secretions of V. ammodytes contain several methyl ketones with varying chain lengths, including 2-pentacosanone (C25), 2-hentriacontanone (C31), and 2-tritriacontanone (C33). These compounds share the same functional group but differ in hydrocarbon length, influencing their physicochemical properties and biological roles.

Table 1: Structural and Functional Comparison of Methyl Ketones in Vipera ammodytes
Compound Name Molecular Formula Molecular Weight (g/mol) Carbon Chain Length Prevalence in Samples Speculated Biological Role Analytical Challenges
2-Heptacosanone C₂₇H₅₄O 394.72 27 5 samples Chemical communication Detected via GC/MS
2-Pentacosanone C₂₅H₅₀O 366.67 25 13 samples Chemical communication Detected via GC/MS
2-Hentriacontanone C₃₁H₆₂O 450.83 31 Quantification issues Possible pheromone Overlaps with cholesterol
2-Tritriacontanone C₃₃H₆₆O 478.88 33 1 male sample Uncertain role Limited detection

Key Findings :

  • Prevalence: 2-Pentacosanone (C25) is the most abundant, detected in 13 samples, while this compound (C27) appears in 5 samples .
  • Quantification Challenges: 2-Hentriacontanone (C31) co-elutes with cholesterol and tocopherol isomers during GC/MS analysis, complicating its quantification .
  • Functional Implications : Longer chains (e.g., C31, C33) may exhibit lower volatility, extending their environmental persistence but requiring closer proximity for detection by conspecifics .

Cross-Species Comparison with Other Reptiles

Methyl ketones are also critical in pheromone systems of other reptiles, such as the common garter snake (Thamnophis sirtalis) and brown tree snake (Boiga irregularis). These species utilize longer-chain ketones (C29–C37) for sex pheromones, highlighting evolutionary adaptations in chemical signaling .

Table 2: Cross-Species Comparison of Methyl Ketones
Species Ketone Chain Lengths Number of Compounds Biological Role Diversity Notes
Vipera ammodytes C25–C33 6 Chemical communication Limited diversity
Thamnophis sirtalis C29–C37 17 Sex pheromones High diversity, includes unsaturated ketones
Boiga irregularis C31–C37 Not specified Pheromone components Includes ketodienes

Key Insights :

  • Diversity Gap : V. ammodytes produces fewer ketones compared to T. sirtalis, which employs 17 distinct methyl ketones (including unsaturated variants) for mate attraction .
  • Chain Length vs. Function : Longer chains (C29–C37) in T. sirtalis may enhance signal specificity and reduce evaporation rates, critical for long-distance communication .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Heptacosanone
Reactant of Route 2
Reactant of Route 2
2-Heptacosanone

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